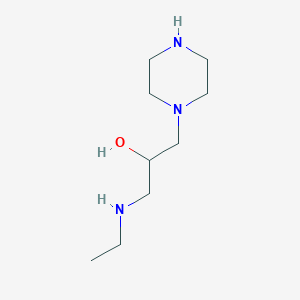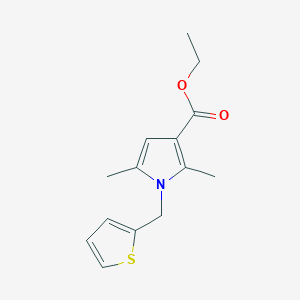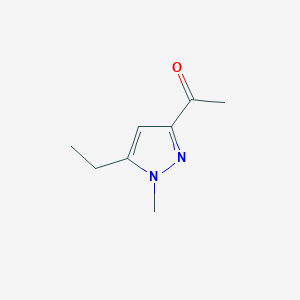
3-Acetyl-5-ethyl-1-methylpyrazole
Descripción general
Descripción
3-Acetyl-5-ethyl-1-methylpyrazole is a heterocyclic compound that has been studied for its potential applications in scientific research. This compound is synthesized through a multi-step process that involves the reaction of various chemicals. The purpose of
Mecanismo De Acción
The mechanism of action of 3-Acetyl-5-ethyl-1-methylpyrazole is not fully understood. However, studies have shown that this compound has antioxidant properties that may be due to its ability to scavenge free radicals. It has also been found to have anti-inflammatory properties that may be due to its ability to inhibit the production of pro-inflammatory cytokines. Additionally, studies have shown that 3-Acetyl-5-ethyl-1-methylpyrazole has the potential to inhibit the growth of cancer cells.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 3-Acetyl-5-ethyl-1-methylpyrazole has a variety of biochemical and physiological effects. This compound has been found to reduce oxidative stress and inflammation, which may be beneficial in the treatment of various diseases. It has also been found to have anti-cancer properties, which may be due to its ability to inhibit the growth of cancer cells. Additionally, studies have shown that 3-Acetyl-5-ethyl-1-methylpyrazole has the potential to lower blood glucose levels, which may be beneficial in the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Acetyl-5-ethyl-1-methylpyrazole in lab experiments include its potential antioxidant, anti-inflammatory, anti-cancer, and anti-diabetic properties. However, there are also limitations to using this compound in lab experiments. For example, the synthesis of this compound is a complex process that requires careful attention to detail and precise measurements. Additionally, the mechanism of action of 3-Acetyl-5-ethyl-1-methylpyrazole is not fully understood, which may limit its potential applications in scientific research.
Direcciones Futuras
There are many potential future directions for the study of 3-Acetyl-5-ethyl-1-methylpyrazole. One potential direction is to further explore its potential as an anti-cancer agent. Additionally, studies could focus on the potential use of this compound in the treatment of other diseases, such as diabetes and cardiovascular disease. Future studies could also explore the mechanism of action of 3-Acetyl-5-ethyl-1-methylpyrazole in more detail, which may lead to a better understanding of its potential applications in scientific research.
Aplicaciones Científicas De Investigación
3-Acetyl-5-ethyl-1-methylpyrazole has been studied for its potential applications in scientific research. This compound has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. It has also been studied for its potential use as an anti-diabetic agent. The potential applications of 3-Acetyl-5-ethyl-1-methylpyrazole in scientific research are vast, and ongoing studies continue to explore its potential uses.
Propiedades
Número CAS |
165744-17-2 |
|---|---|
Nombre del producto |
3-Acetyl-5-ethyl-1-methylpyrazole |
Fórmula molecular |
C8H12N2O |
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
1-(5-ethyl-1-methylpyrazol-3-yl)ethanone |
InChI |
InChI=1S/C8H12N2O/c1-4-7-5-8(6(2)11)9-10(7)3/h5H,4H2,1-3H3 |
Clave InChI |
NIOIXCCDWJWNEY-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=NN1C)C(=O)C |
SMILES canónico |
CCC1=CC(=NN1C)C(=O)C |
Sinónimos |
Ethanone, 1-(5-ethyl-1-methyl-1H-pyrazol-3-yl)- (9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


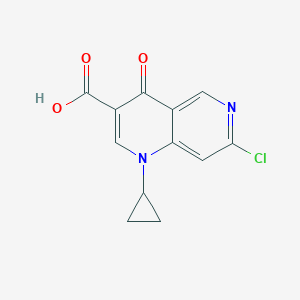
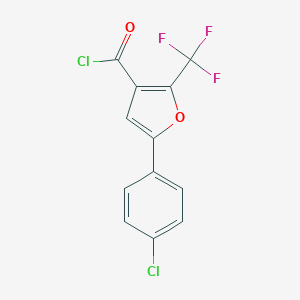

![(3aS,4S,6aR)-4-(Hydroxymethyl)-3,3a,4,6a-tetrahydro-6H-furo[3,4-c]pyrazol-6-one](/img/structure/B69359.png)
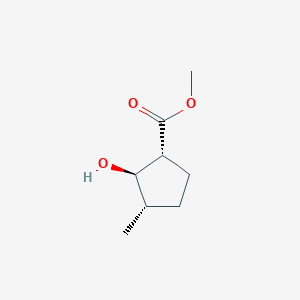
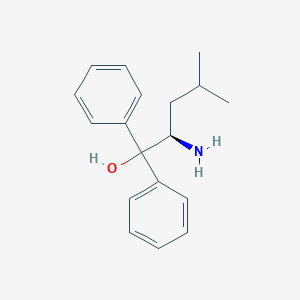
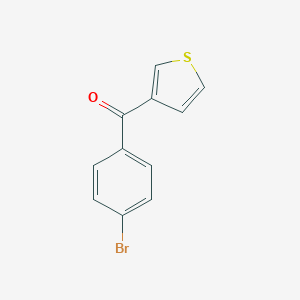
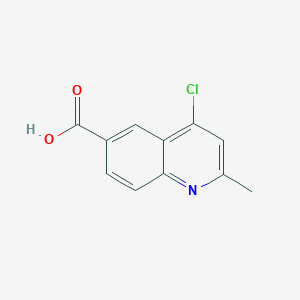
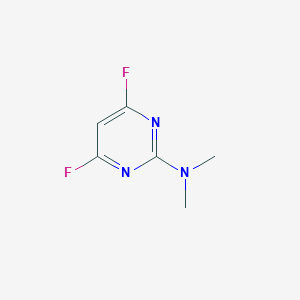
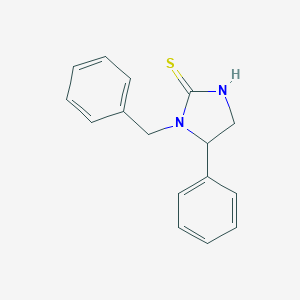
![2-[4-(Trifluoromethoxy)phenoxy]propanoic acid](/img/structure/B69374.png)
